

# Physical and chemical properties of potassium (bromomethyl)trifluoroborate

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## Compound of Interest

Compound Name: Potassium  
(bromomethyl)trifluoroborate

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## An In-depth Technical Guide to Potassium (Bromomethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **potassium (bromomethyl)trifluoroborate**, a versatile reagent in modern organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of its chemical behavior.

## Core Physical and Chemical Properties

**Potassium (bromomethyl)trifluoroborate** is a white to off-white crystalline solid. As a member of the air- and moisture-stable potassium organotrifluoroborate salt family, it serves as a valuable and storable precursor to boronic acids, which are often less stable. Its stability and reactivity make it a key building block in various synthetic applications, particularly in the formation of carbon-carbon bonds.

## Physical Properties

A summary of the key physical properties of **potassium (bromomethyl)trifluoroborate** is presented in the table below. While a specific density value is not readily available in the

literature, the density of similar inorganic boron compounds can provide a reasonable estimate. For instance, potassium tetrafluoroborate has a density of 2.505 g/mL at 25 °C.[1]

Property	Value	Source(s)
Molecular Formula	CH <sub>2</sub> BBrF <sub>3</sub> K	[2][3]
Molecular Weight	200.84 g/mol	[2][3]
Appearance	White to off-white solid/powder	[2]
Melting Point	225-230 °C	[2]
Solubility	Generally soluble in polar organic solvents (methanol, acetone, DMF, DMSO); slightly soluble in water and THF.	[4]
Density	Not available	

## Chemical Properties and Reactivity

**Potassium (bromomethyl)trifluoroborate** is primarily recognized for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] It functions as a stable and efficient source of a bromomethyl nucleophile for the formation of new carbon-carbon bonds. The trifluoroborate moiety enhances the stability of the organoboron compound compared to its boronic acid counterpart, allowing for easier handling and storage.

Key reactions involving **potassium (bromomethyl)trifluoroborate** include:

- **Suzuki-Miyaura Cross-Coupling:** Reaction with aryl, heteroaryl, or vinyl halides/triflates to introduce a bromomethyl group, which can be further functionalized.
- **Nucleophilic Substitution:** The bromide can be displaced by various nucleophiles to generate a diverse range of functionalized organotrifluoroborates.

## Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **potassium (bromomethyl)trifluoroborate**. The NMR data is

based on a comprehensive study of 28 potassium organotrifluoroborates by Oliveira et al.[4][5]  
[6]

## NMR Spectroscopy

NMR spectra were recorded in dimethylsulfoxide- $d_6$  (DMSO- $d_6$ ). Chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Nucleus	Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant (J)	Notes
$^1\text{H}$ NMR	~2.5 - 3.0	Singlet (broad)	-	The chemical shift of the $\text{CH}_2$ group is influenced by the adjacent bromine and trifluoroborate groups.
$^{13}\text{C}$ NMR	~30 - 40	Broad	-	The carbon signal is often broad due to quadrupolar relaxation of the attached boron atom.
$^{19}\text{F}$ NMR	~ -135 to -145	Quartet	$^1J(^{19}\text{F}-^{11}\text{B}) \approx 40\text{-}50\text{ Hz}$	Referenced to external $\text{CF}_3\text{COOH}$ . The quartet arises from coupling to the $^{11}\text{B}$ nucleus.
$^{11}\text{B}$ NMR	~ 3 - 5	Quartet	$^1J(^{11}\text{B}-^{19}\text{F}) \approx 40\text{-}50\text{ Hz}$	Referenced to external $\text{BF}_3\cdot\text{OEt}_2$ . The quartet is due to coupling with the three fluorine atoms.

## Infrared (IR) Spectroscopy

Characteristic IR absorption bands for potassium alkyltrifluoroborates are observed in the mid-infrared region. The data below is based on the spectrum of a similar compound, potassium

vinyltrifluoroborate.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1100 - 950	Strong	B-F stretching vibrations
~3000 - 2850	Medium	C-H stretching vibrations
~700 - 600	Medium	C-Br stretching vibration

## Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) operating in the negative ion mode is a suitable technique for the characterization of potassium organotrifluoroborates. The expected major ion observed would be the [CH<sub>2</sub>BBrF<sub>3</sub>]<sup>-</sup> anion.

## Experimental Protocols

Detailed experimental protocols for the synthesis and application of **potassium (bromomethyl)trifluoroborate** are provided below.

## Synthesis of Potassium (bromomethyl)trifluoroborate

A robust method for the synthesis of **potassium (bromomethyl)trifluoroborate** involves the reaction of a suitable organometallic reagent with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF<sub>2</sub>). The following is a general procedure.

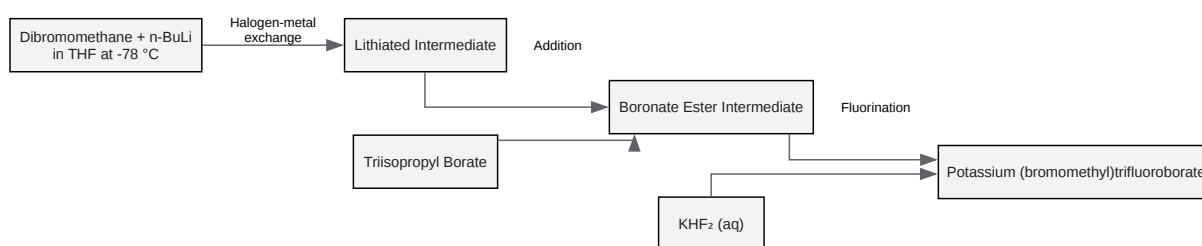
Materials:

- Dibromomethane
- n-Butyllithium (n-BuLi)
- Triisopropyl borate
- Potassium hydrogen fluoride (KHF<sub>2</sub>)
- Tetrahydrofuran (THF), anhydrous

- Acetone
- Diethyl ether

Procedure:

- A solution of dibromomethane in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- n-Butyllithium is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for a period to allow for the formation of the lithiated intermediate.
- Triisopropyl borate is then added dropwise at -78 °C, and the mixture is allowed to slowly warm to room temperature.
- An aqueous solution of potassium hydrogen fluoride is added to the reaction mixture.
- The solvents are removed under reduced pressure.
- The resulting solid is washed with hot acetone and then precipitated with diethyl ether to yield **potassium (bromomethyl)trifluoroborate** as a white solid.



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Synthesis workflow for **potassium (bromomethyl)trifluoroborate**.

## Suzuki-Miyaura Cross-Coupling Reaction

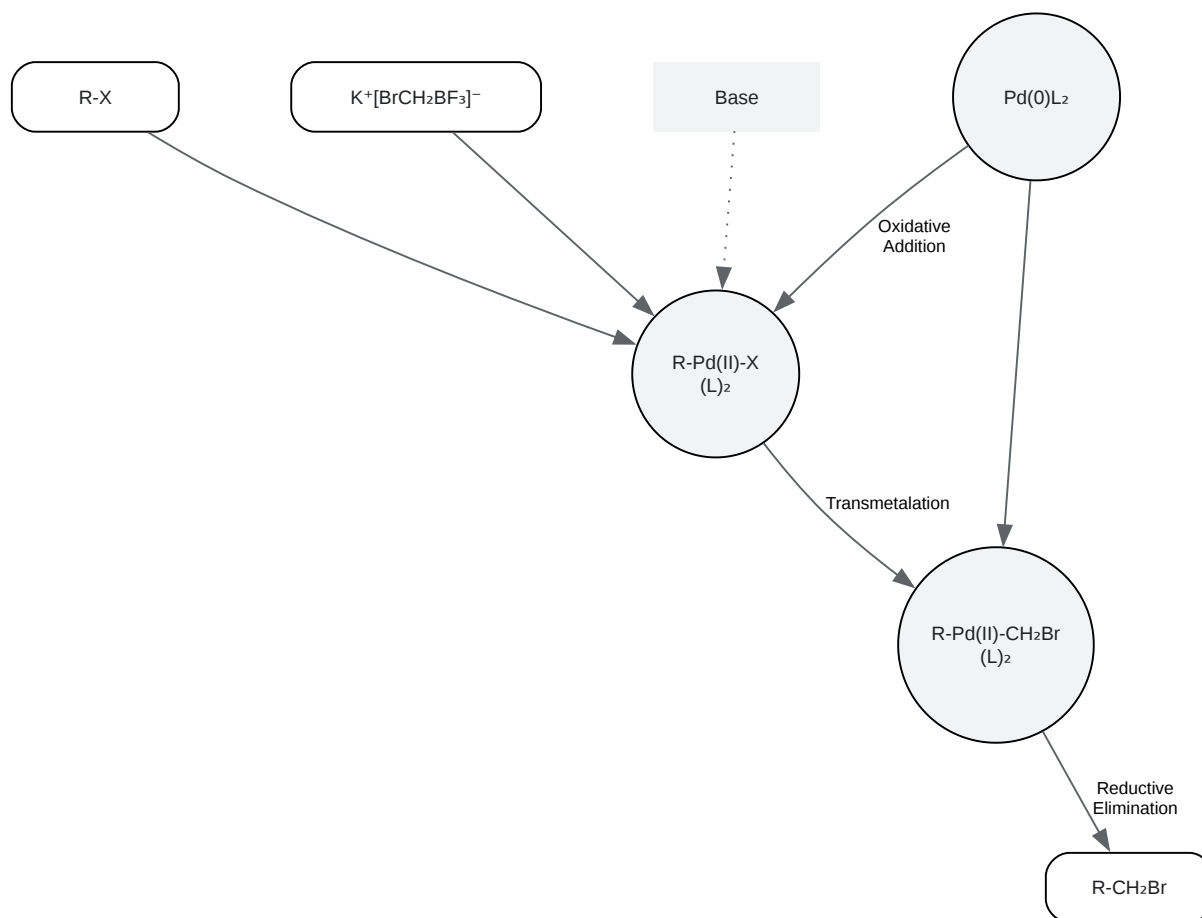
The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with **potassium (bromomethyl)trifluoroborate**.

Materials:

- Aryl halide (e.g., aryl bromide)
- **Potassium (bromomethyl)trifluoroborate**
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, PdCl<sub>2</sub>(dppf))
- Ligand (e.g., RuPhos, SPhos)
- Base (e.g., Cs<sub>2</sub>CO<sub>3</sub>, K<sub>2</sub>CO<sub>3</sub>)
- Solvent system (e.g., Toluene/Water, THF/Water)

Procedure:

- To a reaction vessel, add the aryl halide (1.0 equiv), **potassium (bromomethyl)trifluoroborate** (1.2-1.5 equiv), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2-3 equiv).
- The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
- Degassed solvent is added via syringe.
- The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by TLC or GC/MS until completion.
- Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.



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Simplified catalytic cycle of the Suzuki-Miyaura reaction.

## Safety and Handling

**Potassium (bromomethyl)trifluoroborate** should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a skin and eye irritant. For detailed safety information, refer to the Safety Data Sheet (SDS).



GHS Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of the properties and applications of **potassium (bromomethyl)trifluoroborate**. For specific applications, further optimization of the described protocols may be necessary.

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